1-(3-fluorophenyl)-6-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
This compound is a dihydropyridazine derivative characterized by a 3-fluorophenyl group at position 1, a methoxy group at position 6, and a methylsulfanyl-substituted phenylcarboxamide moiety at position 2. Its structural uniqueness arises from the combination of electron-withdrawing (fluorine) and electron-donating (methoxy, methylsulfanyl) substituents, which may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-N-(3-methylsulfanylphenyl)-4-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-17-11-16(24)18(22-23(17)14-7-3-5-12(20)9-14)19(25)21-13-6-4-8-15(10-13)27-2/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQRLOGNEDRDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-6-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Methylsulfanyl Group: This can be done through thiolation reactions using thiolating agents like thiourea or methylthiol.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-6-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Pharmacological Studies
The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may exhibit:
- Anticancer Activity : Research indicates that derivatives of pyridazine compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against certain cancer types.
Antimicrobial Properties
Studies have shown that compounds with similar structures often possess antimicrobial properties. The presence of the methylsulfanyl group may contribute to enhanced activity against various pathogens, including bacteria and fungi.
Neurological Research
Given its structural similarities to known neuroactive compounds, this compound could be explored for its effects on neurological pathways. It may have potential as a treatment for neurodegenerative diseases or as an analgesic.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-6-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxy groups may enhance its binding affinity to these targets, while the pyridazine ring can participate in hydrogen bonding and other interactions. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound : 1,4-Dihydropyridazine core with 4-oxo functionality.
- AZ331 (): 1,4-Dihydropyridine core with a 5-cyano group and thioether linkage.
- EP 4 374 877 A2 () : Tetrahydro-4aH-pyrido[1,2-b]pyridazine core fused with a piperidine ring.
Implications :
- AZ331’s dihydropyridine core is more redox-active, which may limit stability under physiological conditions compared to the target compound .
Substituent Effects
Key Observations :
- The methylsulfanyl group in the target compound may confer higher membrane permeability than the trifluoromethyl group in EP 4 374 877 A2, albeit with reduced metabolic stability .
Pharmacological Data (Inferred from Structural Analogues)
While direct activity data for the target compound is unavailable, insights can be drawn from structurally related molecules:
- AZ331 (): Exhibited IC₅₀ values of 0.8–2.1 μM in kinase inhibition assays, attributed to its thioether linkage and cyano group .
- EP 4 374 877 A2 () : Demonstrated sub-micromolar activity in cellular proliferation assays, linked to the trifluoromethyl-furanamide moiety’s electron-withdrawing effects .
- Chlorophenyl Analog : Supplier data suggests use in anticancer research, implying possible apoptosis-inducing properties via halogenated aryl interactions .
Hypothesis : The target compound’s methoxy and methylsulfanyl groups may synergize to enhance selectivity for oxidative stress-related targets (e.g., NADPH oxidase) compared to halogen-dominated analogs.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 353.41 g/mol
The presence of a fluorophenyl group and a methylsulfanyl group suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Research indicates that compounds with similar structural features often act as enzyme inhibitors or modulators. The dihydropyridazine core is known for its ability to interact with various biological pathways, particularly those involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer properties of related compounds. For instance, a study on substituted pyridazine derivatives indicated that these compounds exhibited potent activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound is hypothesized to function similarly due to its structural analogies.
Research Findings
A summary of relevant findings from various studies is presented in the table below:
Case Study 1: Antitumor Efficacy
In a preclinical study, a derivative of the compound was tested for its efficacy against gastric carcinoma xenografts. The results demonstrated that the compound induced complete tumor stasis when administered orally, suggesting significant potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific kinases involved in cancer progression. The compound exhibited selective inhibition, leading to decreased proliferation rates in treated cell lines, highlighting its potential as a targeted therapy.
Q & A
Q. Critical Reaction Conditions :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | Polar aprotic (DMF, DMSO) | Enhances nucleophilicity and stabilizes intermediates |
| Temperature | 80–120°C | Balances reaction rate and byproduct formation |
| Catalysts | Pd-based (e.g., Pd(OAc)₂) | Accelerates cross-coupling steps; ligand choice affects regioselectivity |
Purification : Chromatography (flash or HPLC) is essential for isolating high-purity product, especially due to structural complexity .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent Optimization : Switch to greener solvents (e.g., cyclopentyl methyl ether) to improve scalability while retaining efficiency .
- Catalyst Recycling : Use immobilized Pd catalysts to reduce costs and metal contamination .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .
- Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound thiourea) to trap unreacted reagents .
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR confirms substituent positions and ring saturation. Key signals include:
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragments (e.g., loss of CO₂ from the carboxamide group) .
- IR Spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and NH stretches (3200–3350 cm⁻¹) .
Advanced: How can computational modeling aid in predicting biological activity?
Answer:
- Docking Studies : Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). The fluorophenyl and methylsulfanyl groups enhance hydrophobic binding in enzyme pockets .
- QSAR Models : Train models on analogs to predict IC₅₀ values. Key descriptors include logP (lipophilicity) and polar surface area (solubility) .
- MD Simulations : Assess binding stability over time; the methoxy group’s rotational freedom may influence target residence time .
Basic: What biological activities are reported for structurally similar compounds?
Answer:
| Substituent | Activity | Mechanism |
|---|---|---|
| Chlorophenyl | Kinase inhibition (IC₅₀: 50–100 nM) | Competes with ATP in catalytic pockets |
| Trifluoromethyl | Anti-inflammatory (COX-2 inhibition) | Blocks arachidonic acid binding |
| Benzothiazole | Anticancer (apoptosis induction) | Caspase-3 activation via ROS generation |
Advanced: How to design SAR studies to evaluate the methylsulfanyl group’s role?
Answer:
- Analog Synthesis : Replace methylsulfanyl with:
- Hydrophobic groups : tert-Butyl, phenyl (to test steric effects).
- Polar groups : Sulfoxide, sulfone (to assess hydrogen bonding).
- Assays :
- Enzymatic : Measure inhibition kinetics (Km/Vmax shifts).
- Cellular : Evaluate cytotoxicity (CC₅₀) in cancer vs. normal cell lines.
- Data Analysis : Correlate activity with Hammett σ values or π-hydrophobicity parameters .
Basic: How to resolve contradictions in reported bioactivity data for analogs?
Answer:
- Source Analysis : Check assay protocols (e.g., ATP concentration in kinase assays impacts IC₅₀ ).
- Structural Validation : Confirm analog purity (HPLC >98%) and stereochemistry (CD spectroscopy) .
- Meta-Analysis : Use public databases (ChEMBL, PubChem) to compare results across studies and identify outliers .
Advanced: What in vivo models are suitable for preclinical evaluation?
Answer:
- Pharmacokinetics :
- Rodent Models : Assess oral bioavailability; logP >3 predicts blood-brain barrier penetration .
- Metabolite ID : LC-MS/MS to detect sulfoxide/sulfone metabolites from methylsulfanyl oxidation .
- Efficacy :
- Xenograft Models : Use HT-29 (colon cancer) for antitumor activity linked to kinase inhibition .
- Inflammation Models : Carrageenan-induced paw edema to test COX-2 selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
